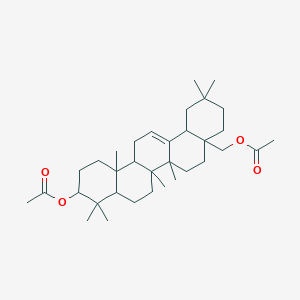
Olean-12-ene-3beta,28-diol diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Olean-12-ene-3beta,28-diol diacetate is a triterpenoid compound derived from oleanolic acid. It is known for its diverse biological activities and is often studied for its potential therapeutic applications. The compound features two acetate groups attached to the hydroxyl groups at positions 3 and 28 of the oleanane skeleton.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Olean-12-ene-3beta,28-diol diacetate typically involves the acetylation of oleanolic acid. The process begins with the extraction of oleanolic acid from natural sources such as olive leaves or other plant materials. The extracted oleanolic acid is then subjected to acetylation using acetic anhydride in the presence of a catalyst like pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The purification process involves crystallization or chromatographic techniques to obtain the pure compound.
化学反应分析
Types of Reactions: Olean-12-ene-3beta,28-diol diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or carboxylic acids, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the acetyl groups back to hydroxyl groups, yielding the parent diol.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the acetate groups.
Major Products:
Oxidation: Products include olean-12-ene-3beta,28-dione or olean-12-ene-3beta,28-dioic acid.
Reduction: The major product is Olean-12-ene-3beta,28-diol.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like Olean-12-ene-3beta,28-diamine.
科学研究应用
Olean-12-ene-3beta,28-diol diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other triterpenoid derivatives.
Biology: The compound exhibits anti-inflammatory, antioxidant, and anticancer properties, making it a subject of interest in biological studies.
Medicine: Research has shown potential therapeutic effects in treating diseases such as cancer, diabetes, and cardiovascular disorders.
Industry: It is used in the formulation of cosmetics and skincare products due to its anti-inflammatory and antioxidant properties.
作用机制
The mechanism of action of Olean-12-ene-3beta,28-diol diacetate involves multiple molecular targets and pathways:
Anti-inflammatory: The compound inhibits the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), reducing the production of inflammatory mediators.
Antioxidant: It scavenges free radicals and enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase.
Anticancer: The compound induces apoptosis in cancer cells by activating caspases and inhibiting survival pathways such as the PI3K/Akt pathway.
相似化合物的比较
Olean-12-ene-3beta,28-diol diacetate can be compared with other triterpenoids such as:
Oleanolic Acid: The parent compound, which lacks the acetyl groups and has different biological activities.
Ursolic Acid: A similar triterpenoid with a different arrangement of functional groups, leading to distinct biological effects.
Betulinic Acid: Another triterpenoid with potent anticancer properties but differing in its molecular structure and targets.
The uniqueness of this compound lies in its dual acetylation, which enhances its lipophilicity and potentially its bioavailability and efficacy in various applications.
属性
分子式 |
C34H54O4 |
|---|---|
分子量 |
526.8 g/mol |
IUPAC 名称 |
(10-acetyloxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicen-4a-yl)methyl acetate |
InChI |
InChI=1S/C34H54O4/c1-22(35)37-21-34-18-16-29(3,4)20-25(34)24-10-11-27-31(7)14-13-28(38-23(2)36)30(5,6)26(31)12-15-33(27,9)32(24,8)17-19-34/h10,25-28H,11-21H2,1-9H3 |
InChI 键 |
DGYMSRDXTBOSQL-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)OCC12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)OC(=O)C)C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)
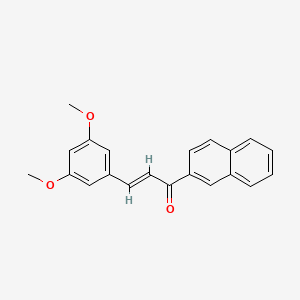
![Phenol, 4-[(2,2-difluoroethyl)amino]-](/img/structure/B12083792.png)

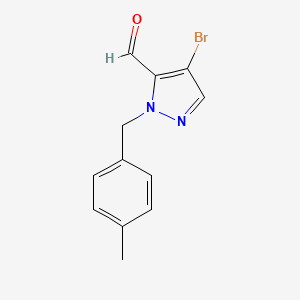


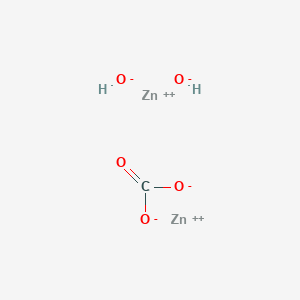



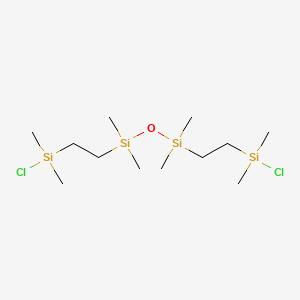
![1-[(4-Aminophenyl)sulfonyl]-L-proline methyl ester](/img/structure/B12083849.png)
